molecular formula C23H23F2N5O2 B10902730 3,6-dicyclopropyl-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

3,6-dicyclopropyl-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10902730
M. Wt: 439.5 g/mol
InChI Key: JWNCQMKWGSEWIE-KKMKTNMSSA-N
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Description

3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired chemical transformations. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrazolopyridine core.

    Substitution reactions: Introduction of the difluoromethoxyphenyl group.

    Condensation reactions: Formation of the hydrazide moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Appropriate solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Other compounds in this class with similar structures.

    Hydrazides: Compounds with similar functional groups.

Uniqueness

3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H23F2N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23F2N5O2/c1-12(13-7-9-16(10-8-13)32-23(24)25)27-28-22(31)17-11-18(14-3-4-14)26-21-19(17)20(15-5-6-15)29-30(21)2/h7-11,14-15,23H,3-6H2,1-2H3,(H,28,31)/b27-12+

InChI Key

JWNCQMKWGSEWIE-KKMKTNMSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4)/C5=CC=C(C=C5)OC(F)F

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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